![molecular formula C18H19N3O B14219022 3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]- CAS No. 827322-86-1](/img/structure/B14219022.png)
3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]- is a complex organic compound with the molecular formula C18H19N3O. This compound is known for its unique structure, which includes a pyridine ring, a piperidine ring, and a methoxyphenyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]- typically involves multiple steps. One common method includes the reaction of 3-pyridinecarbonitrile with 4-methoxyphenylpiperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in large quantities with consistent quality. The use of advanced purification techniques, such as chromatography, is common to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkyl groups, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce various amines .
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]- involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyanopyridine: Similar structure but lacks the piperidine and methoxyphenyl groups.
Nicotinic acid nitrile: Contains a pyridine ring but differs in functional groups.
Nicotinonitrile: Another related compound with a simpler structure.
Uniqueness
3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]- is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in research and industrial applications .
Eigenschaften
CAS-Nummer |
827322-86-1 |
|---|---|
Molekularformel |
C18H19N3O |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
6-[3-(4-methoxyphenyl)piperidin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H19N3O/c1-22-17-7-5-15(6-8-17)16-3-2-10-21(13-16)18-9-4-14(11-19)12-20-18/h4-9,12,16H,2-3,10,13H2,1H3 |
InChI-Schlüssel |
HVVRMBJMQPQQLJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2CCCN(C2)C3=NC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


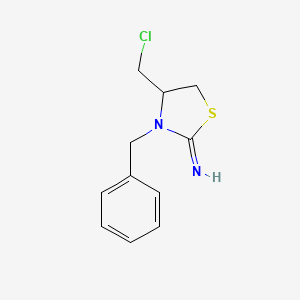
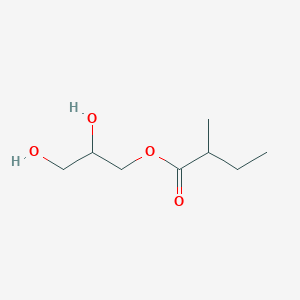
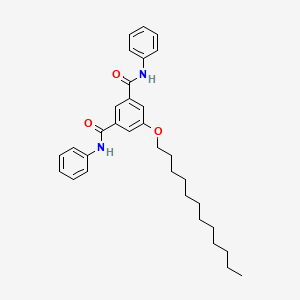
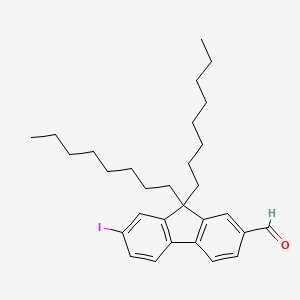

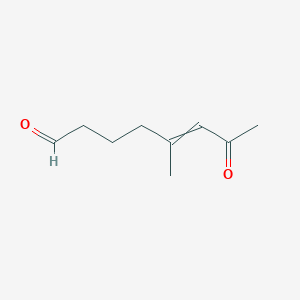
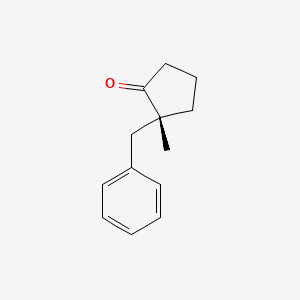
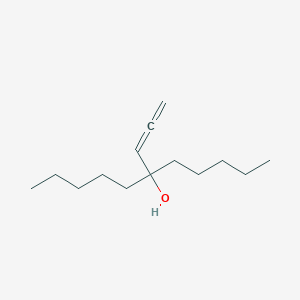
![1-[(4-Bromophenyl)ethynyl]-2-iodobenzene](/img/structure/B14218974.png)
![Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate](/img/structure/B14218981.png)

![N-[6-(4-Acetylphenyl)-2-oxo-2H-pyran-3-yl]acetamide](/img/structure/B14218991.png)
![Benzaldehyde, 3-hydroxy-4-[[4-(trifluoromethoxy)phenyl]methoxy]-](/img/structure/B14219001.png)
![1-[(2-Hydroxynaphthalen-1-yl)methyl]naphthalene-2,7-diol](/img/structure/B14219011.png)
